molecular formula C11H23ClN4O3S B7030415 N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride

N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride

Cat. No.: B7030415
M. Wt: 326.84 g/mol
InChI Key: OBPIAWQBNOEASN-UHFFFAOYSA-N
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Description

N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride is a complex organic compound that features a piperazine ring substituted with a sulfonamide group and a pyrrolidine ring

Properties

IUPAC Name

N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3S.ClH/c1-12-19(17,18)15-8-6-14(7-9-15)11(16)10-13-4-2-3-5-13;/h12H,2-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPIAWQBNOEASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCN(CC1)C(=O)CN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or amino alcohols, under acidic or basic conditions.

    Acylation: The pyrrolidine derivative is then acylated using acetyl chloride or acetic anhydride to introduce the acetyl group.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under reflux conditions.

    Sulfonamide Formation: The piperazine derivative is sulfonated using chlorosulfonic acid or sulfonyl chlorides to introduce the sulfonamide group.

    Final Coupling: The acylated pyrrolidine and sulfonated piperazine are coupled under basic conditions, typically using a base like triethylamine, to form the final compound.

    Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide
  • N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrobromide
  • N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;acetate

Uniqueness

N-methyl-4-(2-pyrrolidin-1-ylacetyl)piperazine-1-sulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidine and piperazine rings, along with the sulfonamide group, allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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